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Compound of Interest

Compound Name: Disodium carboxyethyl siliconate

Cat. No.: B106457 Get Quote

Structural Elucidation of Disodium Carboxyethyl
Siliconate: A Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of

disodium carboxyethyl siliconate using Nuclear Magnetic Resonance (NMR) and Fourier-

Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for

spectral interpretation, detailed experimental protocols, and a comprehensive analysis of the

expected spectroscopic data.

Introduction
Disodium carboxyethyl siliconate, also known as sodium 3-(trihydroxysilyl)propanoate, is an

organosilicon compound with a range of potential applications stemming from its unique

chemical structure, which combines a hydrophilic carboxylate group with a reactive silanetriol

moiety. Accurate structural confirmation is paramount for its application in research and

development. This guide details the use of NMR (¹H, ¹³C, and ²⁹Si) and FTIR spectroscopy as

powerful, non-destructive techniques for the unambiguous structural analysis of this molecule.

Predicted Spectroscopic Data
Due to the limited availability of directly published experimental spectra for disodium
carboxyethyl siliconate, the following data tables are compiled based on the analysis of
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structurally analogous compounds, including propanoic acid and its salts, and various

organosilicon compounds. These tables provide a reliable prediction of the expected chemical

shifts and vibrational frequencies.

NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Chemical Shifts for Disodium Carboxyethyl Siliconate in D₂O

Protons
Predicted Chemical
Shift (δ) [ppm]

Multiplicity
Coupling Constant
(J) [Hz]

-CH₂-Si 0.8 - 1.2 Triplet ~ 7-8

-CH₂-COO⁻ 2.2 - 2.6 Triplet ~ 7-8

Table 2: Predicted ¹³C NMR Chemical Shifts for Disodium Carboxyethyl Siliconate in D₂O

Carbon Atom Predicted Chemical Shift (δ) [ppm]

-CH₂-Si 10 - 15

-CH₂-COO⁻ 35 - 40

-COO⁻ 175 - 185

Table 3: Predicted ²⁹Si NMR Chemical Shift for Disodium Carboxyethyl Siliconate in D₂O

Silicon Atom Predicted Chemical Shift (δ) [ppm]

R-Si(OH)₂O⁻ -50 to -70

FTIR Spectroscopy Data
Table 4: Predicted FTIR Absorption Bands for Disodium Carboxyethyl Siliconate (Solid

State)
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Functional Group
Predicted
Absorption Range
[cm⁻¹]

Vibration Mode Intensity

O-H (Silanol) 3200 - 3600 Stretching Broad, Strong

C-H (Alkyl) 2850 - 2960 Stretching Medium

C=O (Carboxylate) 1550 - 1610 Asymmetric Stretching Strong

C-H (Alkyl) 1400 - 1470 Bending Medium

C-O (Carboxylate) 1300 - 1420 Symmetric Stretching Strong

Si-O-Si 1000 - 1100 Asymmetric Stretching Strong

Si-C 1200 - 1250 Stretching Medium

Si-OH 800 - 950 Bending Broad, Medium

Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR

spectra of disodium carboxyethyl siliconate.

NMR Spectroscopy
3.1.1. Sample Preparation (for ¹H, ¹³C, and ²⁹Si NMR)

Dissolution: Accurately weigh approximately 10-20 mg of disodium carboxyethyl
siliconate and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of

choice due to the compound's solubility in water and to avoid a large, interfering solvent peak

in the ¹H NMR spectrum.

Internal Standard: For quantitative analysis, a known amount of an internal standard, such

as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 1,4-dioxane, can be

added.

Transfer: Transfer the solution to a 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
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3.1.2. Instrumentation and Data Acquisition

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

Solvent Suppression: If a residual H₂O signal is present, a solvent suppression technique

like presaturation or WATERGATE can be employed.

Acquisition Parameters:

Number of scans: 16-64

Relaxation delay (d1): 1-5 s

Acquisition time (aq): 2-4 s

¹³C NMR:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the

spectrum and enhance sensitivity.

Acquisition Parameters:

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay (d1): 2-5 s

²⁹Si NMR:

Pulse Program: A proton-decoupled pulse program with a longer relaxation delay is often

necessary due to the long T₁ relaxation times of ²⁹Si nuclei. An inverse-gated decoupling

sequence can be used to suppress the negative Nuclear Overhauser Effect (NOE).

Acquisition Parameters:
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Number of scans: 4096 or higher

Relaxation delay (d1): 10-30 s

FTIR Spectroscopy
3.2.1. Sample Preparation (Solid State)

KBr Pellet Method:

Grinding: Grind a small amount (1-2 mg) of disodium carboxyethyl siliconate with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an

agate mortar until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a transparent or semi-transparent pellet.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal. This method requires minimal sample preparation.

3.2.2. Instrumentation and Data Acquisition

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated

triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Data Acquisition:

Background Scan: Record a background spectrum of the empty sample compartment (or

the clean ATR crystal).

Sample Scan: Place the sample in the beam path and record the spectrum.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Visualization of Analytical Workflow and Structural
Correlation
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the logical relationship between the spectroscopic data and the final structural

determination.
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Caption: Experimental workflow for the structural analysis of disodium carboxyethyl
siliconate.
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Caption: Correlation of spectroscopic data to the chemical structure.

Interpretation of Spectra
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¹H NMR: The spectrum is expected to show two triplets, characteristic of an ethyl group (-

CH₂-CH₂-). The methylene group adjacent to the silicon atom will be more shielded (appear

at a lower ppm value) compared to the methylene group adjacent to the electron-withdrawing

carboxylate group. The integration of these signals should be in a 2:2 ratio.

¹³C NMR: Three distinct signals are predicted, corresponding to the two methylene carbons

and the carboxylate carbon. The carboxylate carbon will be significantly deshielded,

appearing at a high ppm value.

²⁹Si NMR: A single resonance is expected in the region typical for silanetriols, confirming the

chemical environment of the silicon atom.

FTIR: The presence of a broad absorption band in the high-frequency region (3200-3600

cm⁻¹) is a strong indicator of the O-H stretching vibrations of the silanol groups. A very strong

band in the 1550-1610 cm⁻¹ region is characteristic of the asymmetric stretching of the

carboxylate anion. The strong absorption around 1000-1100 cm⁻¹ is attributed to Si-O

stretching vibrations.

Conclusion
The combination of ¹H, ¹³C, and ²⁹Si NMR with FTIR spectroscopy provides a comprehensive

and definitive method for the structural analysis of disodium carboxyethyl siliconate. By

following the detailed experimental protocols and utilizing the predicted spectroscopic data

presented in this guide, researchers can confidently verify the structure and purity of this

compound, which is essential for its further application in scientific research and development.

To cite this document: BenchChem. ["Disodium carboxyethyl siliconate structural analysis
using NMR and FTIR spectroscopy"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106457#disodium-carboxyethyl-siliconate-structural-
analysis-using-nmr-and-ftir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b106457?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

